molecular formula C16H18O2 B6371817 5-(4-Ethoxy-2-methylphenyl)-2-methylphenol, 95% CAS No. 1261947-56-1

5-(4-Ethoxy-2-methylphenyl)-2-methylphenol, 95%

Cat. No. B6371817
CAS RN: 1261947-56-1
M. Wt: 242.31 g/mol
InChI Key: GBNYZSAFQMKIDY-UHFFFAOYSA-N
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Description

5-(4-Ethoxy-2-methylphenyl)-2-methylphenol, 95% (5-E2MP-2MP) is a phenol derivative that has a wide range of applications in scientific research. It is a colorless to pale yellow crystalline solid that is insoluble in water but soluble in alcohol and other organic solvents. 5-E2MP-2MP has been studied extensively for its potential use in various applications such as synthesis, biochemical and physiological effects, and lab experiments.

Scientific Research Applications

5-(4-Ethoxy-2-methylphenyl)-2-methylphenol, 95% has a wide range of applications in scientific research. It has been used in the synthesis of various compounds such as 2-methoxy-4-methylphenol, 2-methoxy-4-ethylphenol, and 2-methoxy-4-propylphenol. It has also been used as a reagent in the synthesis of 2-methyl-4-ethoxy-3-phenylbutan-2-ol. In addition, 5-(4-Ethoxy-2-methylphenyl)-2-methylphenol, 95% has been used as a starting material in the synthesis of various other compounds such as 4-methoxy-2-methylphenol, 4-methoxy-2-ethylphenol, and 4-methoxy-2-propylphenol.

Mechanism of Action

The mechanism of action of 5-(4-Ethoxy-2-methylphenyl)-2-methylphenol, 95% is not well understood. However, it is believed that 5-(4-Ethoxy-2-methylphenyl)-2-methylphenol, 95% acts as an electron donor in the reaction with sodium hydroxide. This reaction results in the formation of a phenoxide ion, which is then protonated to form the desired product.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(4-Ethoxy-2-methylphenyl)-2-methylphenol, 95% have not been studied extensively. However, it is believed that 5-(4-Ethoxy-2-methylphenyl)-2-methylphenol, 95% may act as an antioxidant, which could potentially have beneficial effects on the body. It is also believed that 5-(4-Ethoxy-2-methylphenyl)-2-methylphenol, 95% may have anti-inflammatory and anti-microbial properties.

Advantages and Limitations for Lab Experiments

The main advantage of using 5-(4-Ethoxy-2-methylphenyl)-2-methylphenol, 95% in lab experiments is its high purity. 5-(4-Ethoxy-2-methylphenyl)-2-methylphenol, 95% is available in a 95% pure form, which makes it suitable for use in a variety of experiments. However, one limitation of using 5-(4-Ethoxy-2-methylphenyl)-2-methylphenol, 95% in lab experiments is its insolubility in water. This makes it difficult to use in aqueous solutions.

Future Directions

Given the potential applications of 5-(4-Ethoxy-2-methylphenyl)-2-methylphenol, 95%, there are many potential future directions for research. For example, further research could be conducted to better understand the biochemical and physiological effects of 5-(4-Ethoxy-2-methylphenyl)-2-methylphenol, 95%. In addition, further research could be conducted to explore the potential applications of 5-(4-Ethoxy-2-methylphenyl)-2-methylphenol, 95% in biological systems, such as its potential use as an antioxidant or anti-inflammatory agent. Finally, further research could also be conducted to explore the potential applications of 5-(4-Ethoxy-2-methylphenyl)-2-methylphenol, 95% in the synthesis of other compounds.

Synthesis Methods

The synthesis of 5-(4-Ethoxy-2-methylphenyl)-2-methylphenol, 95% involves a multi-step process that begins with the reaction of 4-ethoxy-2-methylphenol and 2-methylphenol. The two compounds are reacted in a mixture of ethyl acetate and acetic acid to form the intermediate product, 4-ethoxy-2-methylphenyl-2-methylphenol. This intermediate product is then reacted with an excess of sodium hydroxide to form 5-(4-Ethoxy-2-methylphenyl)-2-methylphenol, 95%. The reaction is carried out at room temperature and yields a 95% pure product.

properties

IUPAC Name

5-(4-ethoxy-2-methylphenyl)-2-methylphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18O2/c1-4-18-14-7-8-15(12(3)9-14)13-6-5-11(2)16(17)10-13/h5-10,17H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBNYZSAFQMKIDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1)C2=CC(=C(C=C2)C)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70683900
Record name 4'-Ethoxy-2',4-dimethyl[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70683900
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261947-56-1
Record name 4'-Ethoxy-2',4-dimethyl[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70683900
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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